molecular formula C21H24N2O4 B240777 2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No. B240777
M. Wt: 368.4 g/mol
InChI Key: MDCMROZSLBVVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, commonly known as MPCCA, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as piperidinecarboxamides and has been shown to exhibit potent inhibitory activity against certain enzymes.

Mechanism of Action

MPCCA inhibits the activity of FAAH by binding to the enzyme's active site. This prevents the breakdown of endocannabinoids, leading to an increase in their levels. The exact mechanism by which MPCCA binds to FAAH is not fully understood, but it is believed to involve interactions with specific amino acid residues in the enzyme's active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPCCA are largely related to its inhibition of FAAH. By increasing endocannabinoid levels, MPCCA has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. Additionally, it has been shown to improve memory and cognitive function in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of MPCCA is its specificity for FAAH. This allows for targeted inhibition of the enzyme without affecting other pathways. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on MPCCA. One area of interest is its potential for the treatment of pain and anxiety disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of novel compounds based on the structure of MPCCA that exhibit improved solubility and potency.

Synthesis Methods

The synthesis of MPCCA involves the reaction of 4-methoxyphenol with piperidine-4-carboxylic acid to form the intermediate product 2-(4-methoxyphenoxy)-N-(4-piperidinyl)acetamide. This intermediate is then reacted with 4-(tert-butoxycarbonyl)phenyl isocyanate to form the final product MPCCA. The synthesis of MPCCA is a multi-step process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

MPCCA has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for therapeutic applications. Specifically, it has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, appetite regulation, and mood. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential for the treatment of pain, anxiety, and other disorders.

properties

Product Name

2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O4/c1-26-18-9-11-19(12-10-18)27-15-20(24)22-17-7-5-16(6-8-17)21(25)23-13-3-2-4-14-23/h5-12H,2-4,13-15H2,1H3,(H,22,24)

InChI Key

MDCMROZSLBVVSB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3

Origin of Product

United States

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